6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Brand Name: Vulcanchem
CAS No.: 529476-80-0
VCID: VC13289847
InChI: InChI=1S/C18H17ClN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3
SMILES: CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl
Molecular Formula: C18H17ClN2
Molecular Weight: 296.8 g/mol

6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

CAS No.: 529476-80-0

Cat. No.: VC13289847

Molecular Formula: C18H17ClN2

Molecular Weight: 296.8 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline - 529476-80-0

Specification

CAS No. 529476-80-0
Molecular Formula C18H17ClN2
Molecular Weight 296.8 g/mol
IUPAC Name 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Standard InChI InChI=1S/C18H17ClN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3
Standard InChI Key HXOMGWYMKDFJHO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a fused pyrido[3,4-b]indole scaffold with a chlorine atom at position 6 and a 4-methylphenyl group at position 1. Key molecular descriptors include:

PropertyValueSource
IUPAC Name(1S)-1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Molecular FormulaC18H17ClN2\text{C}_{18}\text{H}_{17}\text{ClN}_{2}
Molecular Weight296.8 g/mol
SMILESCC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl
CAS Number529476-80-0

The stereochemistry at the C1 position significantly influences biological activity, with trans-diastereomers exhibiting superior antimalarial potency compared to cis counterparts .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via the Pictet-Spengler reaction, where a tryptamine derivative reacts with a substituted aldehyde under acidic conditions . Key steps include:

  • Condensation: Tryptamine reacts with 4-methylbenzaldehyde to form the tetrahydro-beta-carboline core.

  • Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 6 .

  • Purification: Column chromatography isolates the target compound with >95% purity .

Industrial Scalability

Continuous flow reactors and automated synthesis platforms enhance yield (up to 78%) and reproducibility . Solvent optimization (e.g., acetic acid/dichloromethane mixtures) reduces reaction times to 2–3 hours .

Pharmacological Activities

Antimalarial Efficacy

The compound inhibits Plasmodium falciparum 3D7 (chloroquine-sensitive) and RKL-9 (chloroquine-resistant) strains with IC50_{50} values of <1 μg/mL . Its mechanism involves:

  • Parasite Membrane Disruption: Increased lipid asymmetry and cell surface decomposition .

  • Cell Cycle Arrest: G2 phase arrest via modulation of the Cdc25c/CDK1/cyclin B pathway .

Table 2: In Vivo Antimalarial Performance

ParameterValueSource
ED50_{50}27.74 mg/kg
Chemosuppression99.69% (with artesunate)
Survival Time25.8 ± 4.91 days

Antimicrobial and Antitumor Activity

  • Antimicrobial: Effective against Candida glabrata (IC50_{50} = 4.85 μM) and Cryptococcus neoformans .

  • Antitumor: Induces apoptosis in MDA-MB-231 breast cancer cells via ROS-mediated pathways .

Biological Mechanisms and Targets

Receptor Interactions

The compound modulates serotonin receptors (5-HT2A_{2A}) and benzodiazepine-binding sites, contributing to anxiolytic effects observed in murine models .

Enzyme Inhibition

  • Aminopeptidase N (APN): IC50_{50} = 6.24 μM, enhancing chemosensitivity in cancer therapies .

  • Phosphodiesterase-5 (PDE5): Competitive inhibition with KiK_i = 110 nM .

Comparative Analysis with Analogues

Table 3: Activity Comparison of Beta-Carboline Derivatives

CompoundAntimalarial IC50_{50} (nM)Antitumor IC50_{50} (μM)Source
6-Chloro-1-(4-methylphenyl)-THβC2.07.13
Harmine42012.4
Tetrahydroharmane85018.9

The chloro and methylphenyl substituents enhance target selectivity and metabolic stability compared to simpler analogues .

Recent Research Advancements

Combination Therapies

Co-administration with artesunate (50 mg/kg) achieves 99.69% parasite clearance in Plasmodium berghei-infected mice . Synergy with leucovorin extends survival to 28 days post-infection .

Structural Optimization

  • Oxyalkanoyl Linkers: (R)-methyl substitutions improve conformational stability and in vivo efficacy (IC50_{50} = 2.0 nM) .

  • C1 Acyl Modifications: Propionyl derivatives show 3-fold higher bioavailability in pharmacokinetic studies .

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